molecular formula C18H15ClN2O2S B2994501 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-chlorophenyl)acetate CAS No. 1396861-20-3

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-chlorophenyl)acetate

Cat. No.: B2994501
CAS No.: 1396861-20-3
M. Wt: 358.84
InChI Key: ICRVXINXTXKLIM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzothiazole and azetidine rings in separate steps, followed by the attachment of the chlorophenyl acetate group. The exact methods would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure would be determined by the arrangement of these groups in the molecule. The benzothiazole and azetidine rings would likely be planar, while the chlorophenyl acetate group could adopt various conformations depending on the conditions .


Chemical Reactions Analysis

The reactivity of the compound would be influenced by the presence of the benzothiazole, azetidine, and chlorophenyl acetate groups. For example, the benzothiazole group might undergo electrophilic substitution reactions, while the azetidine ring might be susceptible to ring-opening reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure. For example, it might have a certain solubility in water or organic solvents, a specific melting point, and so on .

Scientific Research Applications

Synthesis and Evaluation in Medicinal Chemistry

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-chlorophenyl)acetate and related compounds have been explored for their potential in medicinal chemistry, particularly in the synthesis of heterocyclic compounds. These compounds have been synthesized through various methods, including microwave-assisted reactions, and have been evaluated for pharmacological activities such as antibacterial, antifungal, antinociceptive, and anti-inflammatory properties. For instance, compounds derived from this compound have shown significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. Additionally, some derivatives have demonstrated notable antinociceptive and anti-inflammatory effects, indicating their potential in pain management and inflammation treatment (Mistry & Desai, 2006), (Selvam et al., 2012).

Corrosion Inhibition

Research has also investigated the use of thiazole derivatives, including those related to this compound, as corrosion inhibitors for metals. Studies involving potentiodynamic polarization and electrochemical impedance spectroscopy techniques have shown that these compounds can effectively inhibit the corrosion of oil well tubular steel in hydrochloric acid solutions. This suggests their potential application in protecting metal surfaces in industrial settings (Yadav et al., 2015).

Antidiabetic and Renoprotective Activities

Further investigations into the therapeutic applications of derivatives of this compound have highlighted their potential in treating metabolic disorders. Some studies have reported the synthesis of benzazole, thiazolidinone, and azetidin-2-one derivatives that exhibit significant antihyperglycemic and renoprotective activities, suggesting a promising avenue for the development of new treatments for diabetes and its associated renal complications (Abeed et al., 2017).

Future Directions

Future research could involve studying the synthesis, properties, and potential applications of this compound. This could include exploring its reactivity, investigating its mechanism of action, and testing its biological activity .

Properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 2-(2-chlorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2S/c19-14-6-2-1-5-12(14)9-17(22)23-13-10-21(11-13)18-20-15-7-3-4-8-16(15)24-18/h1-8,13H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRVXINXTXKLIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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